molecular formula C26H18BrNS B12830353 N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine

N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine

Cat. No.: B12830353
M. Wt: 456.4 g/mol
InChI Key: BNPXUZMFYVIIRZ-UHFFFAOYSA-N
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Description

N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is a complex organic compound that features a brominated biphenyl group and a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine typically involves multiple steps, starting with the preparation of the brominated biphenyl and benzo[b]thiophene intermediates. One common method involves the palladium-catalyzed cross-coupling reaction between 4-bromo-1,1’-biphenyl and a suitable benzo[b]thiophene derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the benzo[b]thiophene moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is unique due to its combination of a brominated biphenyl group and a benzo[b]thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C26H18BrNS

Molecular Weight

456.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-N-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C26H18BrNS/c27-21-14-10-19(11-15-21)20-12-16-23(17-13-20)28(22-6-2-1-3-7-22)25-18-29-26-9-5-4-8-24(25)26/h1-18H

InChI Key

BNPXUZMFYVIIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CSC5=CC=CC=C54

Origin of Product

United States

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